4-(2-Chloropropyl)morpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

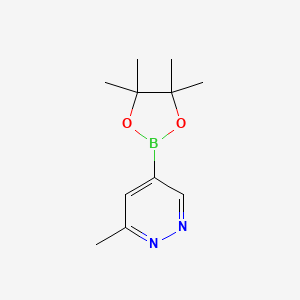

“4-(2-Chloropropyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 100859-99-2 . It is a powder in physical form .

Synthesis Analysis

A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Molecular Structure Analysis

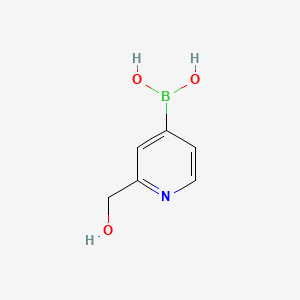

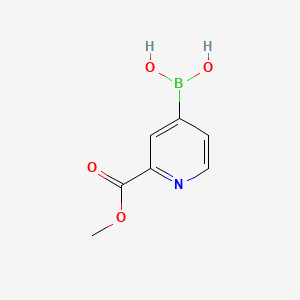

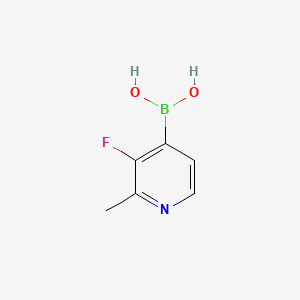

The molecular formula of “this compound” is C7H15Cl2NO . Its molecular weight is 200.11 .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . It has a melting point of 176-178 .Aplicaciones Científicas De Investigación

Chloroquine and Hydroxychloroquine Research Applications

- Biomedical Applications : Chloroquine and hydroxychloroquine are aminoquinoline compounds with well-documented use in treating rheumatologic diseases and malaria prophylaxis. Their broad biochemical properties have inspired research into their repurposing for managing various infectious and non-infectious diseases. This includes evaluating their potential in cancer therapy and as immunosuppressive agents to reduce T-cell and B-cell hyperactivity (Taherian et al., 2013; Njaria et al., 2015).

Morpholine Derivatives in Pharmacology

- Pharmacological Profiles : Morpholine and its derivatives have been explored for a broad spectrum of pharmacological activities, indicating the potential for developing target-based drug molecules for various diseases. This research underscores the utility of morpholine as a core structure for designing novel pharmacophores with potent activities, including anti-cancer, anti-microbial, and neuroprotective effects (Asif & Imran, 2019; Mohammed et al., 2015).

Research on Toxicity and Environmental Impact

- Toxicology Studies : The toxicological profiles of related compounds, such as 2,4-D herbicide, have been extensively studied, highlighting the importance of understanding the environmental and health impacts of chemical compounds. These studies provide insights into the potential toxic effects on non-target organisms and the necessity for regulations and mitigation strategies to protect human health and ecosystems (Zuanazzi et al., 2020; Islam et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that morpholine, a component of this compound, features both amine and ether functional groups . This suggests that it may interact with a variety of biological targets.

Mode of Action

Given its structural similarity to morpholine, it may share some of its properties. Morpholine is a base, and its conjugate acid is called morpholinium . Treating morpholine with hydrochloric acid generates the salt morpholinium chloride . This could suggest that 4-(2-Chloropropyl)morpholine hydrochloride may also interact with its targets in a similar manner.

Propiedades

IUPAC Name |

4-(2-chloropropyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQKBHRNJGORDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/no-structure.png)

![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)